molecular formula C10H12N2O2 B270643 9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B270643
M. Wt: 192.21 g/mol
InChI Key: YVEJUMIMICICPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as AMDO, is a heterocyclic compound that has attracted attention in the scientific community for its potential applications in various fields. This compound is a derivative of benzoxazepine and has a unique chemical structure that makes it an interesting target for synthesis and research.

Mechanism of Action

The mechanism of action of 9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood, but it is believed to act through modulation of the immune system and inhibition of pro-inflammatory cytokines. 9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to bind to certain receptors in the central nervous system, which could explain its analgesic effects.
Biochemical and physiological effects:
9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to have a wide range of biochemical and physiological effects, including inhibition of COX-2 activity, reduction of cytokine expression, and activation of opioid receptors. These effects are thought to contribute to its anti-inflammatory, analgesic, and anticancer properties.

Advantages and Limitations for Lab Experiments

9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several advantages for use in lab experiments, including its relatively simple synthesis, good yields, and unique chemical structure. However, it also has some limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, including:
1. Further investigation of its anti-inflammatory and analgesic activities in animal models and clinical trials.
2. Development of 9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one-based chemotherapeutic agents for the treatment of cancer.
3. Exploration of 9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one's potential applications in materials science, such as the synthesis of novel polymers and materials.
4. Investigation of the mechanism of action of 9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one and its interactions with other compounds and receptors in the body.
5. Optimization of the synthesis method for 9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one to improve yields and purity.
In conclusion, 9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound with a unique chemical structure that has attracted attention in the scientific community for its potential applications in various fields. Its anti-inflammatory, analgesic, and anticancer properties make it an interesting target for further research and development.

Synthesis Methods

9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be synthesized through a multistep process involving the reaction of 2-aminophenol with methyl acrylate, followed by cyclization and subsequent transformations. This method has been optimized to yield high purity and good yields of 9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

Scientific Research Applications

9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been investigated for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to exhibit promising anti-inflammatory and analgesic activities in animal models. In addition, 9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been reported to have anticancer properties and could be developed as a potential chemotherapeutic agent.

properties

Product Name

9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

9-amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3-one

InChI

InChI=1S/C10H12N2O2/c1-6-2-7-4-12-9(13)5-14-10(7)8(11)3-6/h2-3H,4-5,11H2,1H3,(H,12,13)

InChI Key

YVEJUMIMICICPH-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)CNC(=O)CO2)N

Canonical SMILES

CC1=CC2=C(C(=C1)N)OCC(=O)NC2

Origin of Product

United States

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